molecular formula C7H3BrF4 B1268043 2-Bromo-5-fluorobenzotrifluoride CAS No. 40161-55-5

2-Bromo-5-fluorobenzotrifluoride

Cat. No.: B1268043
CAS No.: 40161-55-5
M. Wt: 243 g/mol
InChI Key: AIDVAZGOACECLJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzotrifluoride typically involves the bromination of 3-fluorobenzotrifluoride. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used for this bromination include bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl(_3)) .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO(_3)) for nitration or sulfuric acid (H(_2)SO(_4)) for sulfonation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H(_2)).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-5-fluorobenzotrifluoride.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of 2-fluoro-5-trifluoromethylbenzene.

Scientific Research Applications

2-Bromo-5-fluorobenzotrifluoride is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:

Comparison with Similar Compounds

2-Bromo-5-fluorobenzotrifluoride can be compared with other halogenated benzotrifluorides, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and selectivity in organic synthesis, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDVAZGOACECLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334516
Record name 2-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40161-55-5
Record name 2-Bromo-5-fluorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40161-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluorobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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